molecular formula C7H12ClN B8241718 (S)-2-Ethynylpiperidine hydrochloride

(S)-2-Ethynylpiperidine hydrochloride

Cat. No.: B8241718
M. Wt: 145.63 g/mol
InChI Key: FDCAQXBRAYRERS-OGFXRTJISA-N
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Description

(S)-2-Ethynylpiperidine hydrochloride is a chemical compound with significant interest in various fields of scientific research. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of an ethynyl group attached to the second carbon of the piperidine ring, and it is typically found in its hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Ethynylpiperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-2-piperidone, which serves as the starting material.

    Ethynylation: The key step involves the introduction of the ethynyl group. This can be achieved through a Sonogashira coupling reaction, where (S)-2-piperidone is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Ethynylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 2-ethynylpiperidin-3-one.

    Reduction: Formation of 2-ethylpiperidine.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(S)-2-Ethynylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Ethynylpiperidine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The piperidine ring provides structural rigidity, enhancing its specificity and potency.

Comparison with Similar Compounds

    2-Ethynylpyridine: Similar structure but with a pyridine ring instead of piperidine.

    2-Ethynylmorpholine: Contains a morpholine ring, offering different electronic properties.

    2-Ethynylpyrrolidine: A smaller ring structure, affecting its reactivity and binding properties.

Uniqueness: (S)-2-Ethynylpiperidine hydrochloride is unique due to its specific combination of the ethynyl group and the piperidine ring. This combination provides a balance of reactivity and stability, making it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

(2S)-2-ethynylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-7-5-3-4-6-8-7;/h1,7-8H,3-6H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCAQXBRAYRERS-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@H]1CCCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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